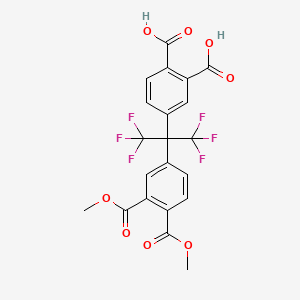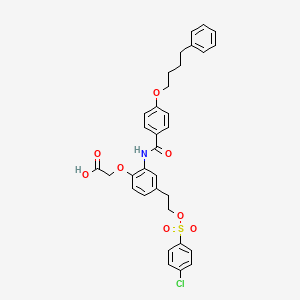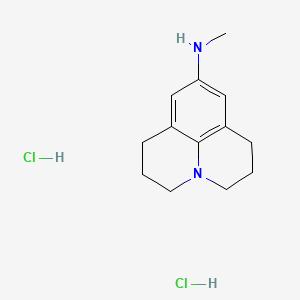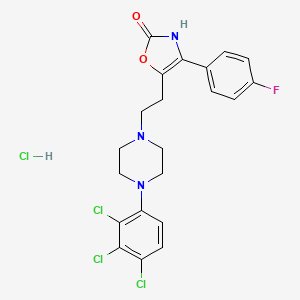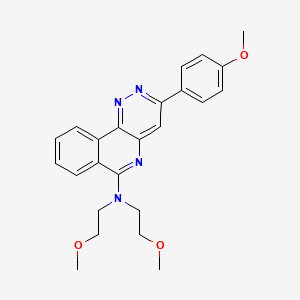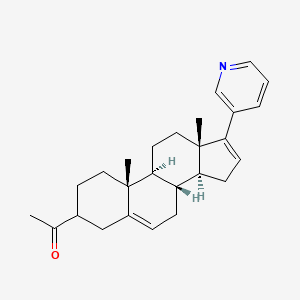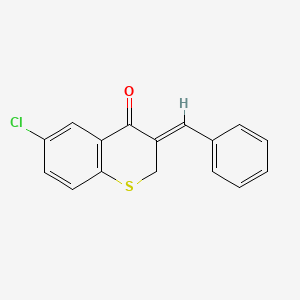
ar,ar'-Dimethyl 4,4'-carbonyldiphthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ar,ar’-Dimethyl 4,4’-carbonyldiphthalate: is an organic compound with the molecular formula C19H14O9 and a molecular weight of 386.30906 g/mol . It is known for its applications in various scientific fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ar,ar’-Dimethyl 4,4’-carbonyldiphthalate typically involves the reaction of dimethyl terephthalate with phosgene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: In industrial settings, the production of ar,ar’-Dimethyl 4,4’-carbonyldiphthalate involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: ar,ar’-Dimethyl 4,4’-carbonyldiphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
ar,ar’-Dimethyl 4,4’-carbonyldiphthalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polyimides and other high-performance polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Industry: Utilized in the production of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of ar,ar’-Dimethyl 4,4’-carbonyldiphthalate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved include oxidation-reduction cycles and nucleophilic substitution mechanisms .
Comparison with Similar Compounds
- Dimethyl terephthalate
- Dimethyl isophthalate
- Dimethyl phthalate
Comparison: ar,ar’-Dimethyl 4,4’-carbonyldiphthalate is unique due to its specific structural features, which confer distinct chemical reactivity and physical properties. Compared to dimethyl terephthalate and dimethyl isophthalate, it exhibits higher thermal stability and different solubility characteristics. These properties make it particularly valuable in the synthesis of high-performance polymers and advanced materials .
Properties
CAS No. |
36928-64-0 |
|---|---|
Molecular Formula |
C19H14O9 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
5-(3-carboxy-4-methoxycarbonylbenzoyl)-2-methoxycarbonylbenzoic acid |
InChI |
InChI=1S/C19H14O9/c1-27-18(25)11-5-3-9(7-13(11)16(21)22)15(20)10-4-6-12(19(26)28-2)14(8-10)17(23)24/h3-8H,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
ZCDIDXLJWKRUGC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


